molecular formula C20H15F3N4O3 B114552 特罗伐floxacin CAS No. 147059-72-1

特罗伐floxacin

货号 B114552
CAS 编号: 147059-72-1
分子量: 416.4 g/mol
InChI 键: WVPSKSLAZQPAKQ-SOSAQKQKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The key reaction in building the ring of Trovafloxacin consists of 1,3-Dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine . Pyrolysis results in loss of nitrogen and formation of the cyclopropylpyrrolidine ring . The ester is then saponified to the corresponding carboxylic acid . The acid undergoes a version of the Curtius rearrangement when treated with diphenylphosphoryl azide (DPPA) to afford the transient isocyanate . The reactive function adds t-BuOH from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative . Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine . In a standard quinoline reaction, this amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of Trovafloxacin consists of a C20H15F3N4O3 formula with a molar mass of 416.360 g·mol −1 . The IUPAC name for Trovafloxacin is 7-(6-Amino-3-azabicyclo [3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1,8] naphthyridine-3-carboxylic acid .


Chemical Reactions Analysis

Trovafloxacin has been found to have unexpected side effects of severe hepatotoxicity, which was not detected by preclinical testing . In a human microphysiological liver model, trovafloxacin elicited vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release already at clinically relevant concentrations . Moreover, hepatic glutathione depletion and mitochondrial ROS formation were elucidated as intrinsic toxicity mechanisms contributing to trovafloxacin toxicity .


Physical And Chemical Properties Analysis

Trovafloxacin exhibits excellent potency against Gram-positive organisms and anaerobes, while retaining the potent Gram-negative activity of ciprofloxacin . Its pharmacokinetic properties in humans have been shown to be compatible with a once-daily dosing regimen .

科学研究应用

代谢见解和肝毒性

  • 特罗伐floxacin(Trovan)与肝毒性有关,这可能是由于其环丙胺部分的代谢活化,导致形成可能损害肝组织的活性中间体 (Sun 等人,2008).

抗菌功效

  • 与第二代氟喹诺酮类相比,特罗伐floxacin 已显示出对革兰氏阳性球菌、厌氧菌和细胞内细菌病原体具有更好的活性。它可以穿透吞噬细胞并在组织中达到高浓度,表明其在治疗呼吸道和尿路感染以及腹腔内或骨盆感染方面有效 (Casellas 等人,2012).

眼科应用

  • 特罗伐floxacin 有潜力治疗急性细菌性眼内炎,研究表明在兔模型中以某些剂量进行玻璃体腔内给药是安全的 (Ng 等人,2003).

血清杀菌活性

  • 特罗伐floxacin 对脆弱拟杆菌和产气荚膜梭菌等厌氧菌病原体的血清杀菌活性突出了其在治疗临床感染中的潜力 (Stein 等人,2001).

神经炎症减弱

  • 特罗伐floxacin 已显示出脑损伤后的抗炎和神经保护作用,可能通过抑制泛nexin-1 通道,表明其在神经炎症治疗中的作用 (Garg 等人,2018).

分析检测

  • 已经开发出一种伏安法来检测人尿液和血清样本中的特罗伐floxacin,为监测其在生物样本中的浓度提供了一种手段 (Vílchez 等人,2003).

肝毒性机制

  • 小鼠模型中特罗伐floxacin 诱导的肝毒性提示了一种涉及线粒体过氧亚硝酸盐应激的机制,特别是在存在潜在线粒体功能障碍的情况下 (Hsiao 等人,2010).

眼部感染的抗菌功效

  • 特罗伐floxacin 在兔模型中对表皮葡萄球菌眼内炎的有效性表明其在治疗眼部感染方面的潜力 (Karaküçük 等人,2000).

小儿细菌性脑膜炎治疗

  • 一项将特罗伐floxacin 与小儿细菌性脑膜炎的常规治疗方法进行比较的临床试验表明其有效性,支持对这种感染进行进一步评估 (Sáez-Llorens 等人,2002).

治疗细菌性角膜炎

  • 局部特罗伐floxacin 对治疗革兰氏阳性和革兰氏阴性细菌性角膜炎有效,表明其作为此类感染的眼科药物的潜力 (Barequet 等人,2004).

胎盘转移

  • 体外研究表明,特罗伐floxacin 通过简单的扩散穿过人胎盘,而没有显着的组织结合或蓄积,这与了解其在怀孕中的安全性有关 (Casey & Bawdon,2000).

抗疟疾活性

  • 特罗伐floxacin 对恶性疟原虫表现出体外抗疟疾活性,表明其在抗疟疾治疗中的潜在作用,尽管临床应用可能受到限制 (Hamzah 等人,2000).

安全和危害

Trovafloxacin use is significantly restricted due to its high potential for inducing serious and sometimes fatal liver damage . Currently, the drug is not approved for use in the U.S. or the European Union due to association with cases of acute liver failure and death .

未来方向

The hepatotoxicity of Trovafloxacin was not detected by preclinical testing, highlighting the limitations of current drug testing strategies mainly involving 2D cell cultures and animal testing . A three-dimensional microphysiological model of the human liver was utilized to investigate the toxicity of trovafloxacin . This model highlighted the potential of complex microphysiological models for reliably detecting drug-related cytotoxicity in preclinical testing .

属性

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041145
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.04e-02 g/L
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trovafloxacin is a fluoronaphthyridone related to the fluoroquinolones with in vitro activity against a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms. The bactericidal action of trovafloxacin results from inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trovafloxacin

CAS RN

147059-72-1
Record name Trovafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROVAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin
Reactant of Route 2
Reactant of Route 2
Trovafloxacin
Reactant of Route 3
Reactant of Route 3
Trovafloxacin
Reactant of Route 4
Reactant of Route 4
Trovafloxacin
Reactant of Route 5
Reactant of Route 5
Trovafloxacin
Reactant of Route 6
Reactant of Route 6
Trovafloxacin

Citations

For This Compound
11,900
Citations
M Haria, HM Lamb - Drugs, 1997 - Springer
… ▴ Preliminary clinical data suggest that trovafloxacin is effective in the treatment of patients … ▴ The most frequently noted adverse event with trovafloxacin is dizziness which is reported in …
Number of citations: 57 link.springer.com
KE Brighty, TD Gootz - The Journal of antimicrobial …, 1997 - academic.oup.com
… An overview of the chemical properties of trovafloxacin is given. Trovafloxacin exhibits … The combined spectrum and pharmacokinetics of trovafloxacin have been demonstrated to …
Number of citations: 171 academic.oup.com
ME Ernst, EJ Ernst, ME Klepser - American journal of health …, 1997 - academic.oup.com
… Trovafloxacin is more potent than existing quinolones against … trovafloxacin retains potency against wild-type and first-step mutants of S. pneumoniae and that the MICs of trovafloxacin …
Number of citations: 117 academic.oup.com
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… , levofloxacin, moxifloxacin, and trovafloxacin were compared after a single oral dose in 12 … of moxifloxacin, and 200 mg of trovafloxacin. The concentrations of the six fluoroquinolones …
Number of citations: 288 journals.asm.org
C Betriu, M Gómez, ML Palau, A Sánchez… - Antimicrobial agents …, 1999 - Am Soc Microbiol
The antimicrobial activities of trovafloxacin, moxifloxacin, sanfetrinem, quinupristin-dalfopristin, and 14 other antimicrobial agents against 218 Bacteroides fragilis group strains were …
Number of citations: 41 journals.asm.org
KW Garey, GW Amsden - Pharmacotherapy: The Journal of …, 1999 - Wiley Online Library
Trovafloxacin, a new synthetic naphthyridine … , trovafloxacin should not be taken with antacids that contain aluminum or magnesium, sucralfate, or ferrous sulfate. Trovafloxacin may …
AA Alghasham, MC Nahata - Annals of Pharmacotherapy, 1999 - journals.sagepub.com
… Trovafloxacin is comparable with ceftriaxone in the treatment of meningococcal meningitis … ciprofloxacin and trovafloxacin achieve an eradication rate of ≥93%. Trovafloxacin is similar …
Number of citations: 27 journals.sagepub.com
KS Thomson, SA Chartrand, CC Sanders… - Antimicrobial agents …, 1997 - Am Soc Microbiol
… and rural Nebraska and rural Kentucky identified trovafloxacin, ofloxacin, clindamycin, and … Trovafloxacin inhibited all strains at a concentration of < or = 0.25 micrograms/ml and was 8…
Number of citations: 57 journals.asm.org
JA Hoogkamp-Korstanje - The Journal of antimicrobial …, 1997 - academic.oup.com
… Trovafloxacin and sparfloxacin were no more active than ciprofloxacin towards these strains. In conclusion, trovafloxacin and sparfloxacin were more active against Gram-positive …
Number of citations: 142 academic.oup.com
JM Blondeau, R Laskowski, J Bjarnason… - International journal of …, 2000 - Elsevier
Gatifloxacin, grepafloxacin, moxifloxacin and trovafloxacin are fluoroquinolones with enhanced Gram-positive activity while retaining broad-spectrum activity against Gram-negative …
Number of citations: 138 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。